![molecular formula C10H16BBrN2O2 B2952241 3-Bromo-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole CAS No. 2246849-56-7](/img/structure/B2952241.png)
3-Bromo-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. The presence of the bromine atom, the pyrazole ring, and the boronate ester group contribute to the unique properties of this compound .Chemical Reactions Analysis
The compound can undergo various chemical reactions due to the presence of reactive functional groups. For example, the bromine atom can participate in substitution reactions, while the boronate ester group can undergo reactions with various nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. The presence of the bromine atom would likely make the compound relatively heavy and possibly reactive. The boronate ester group could potentially make the compound susceptible to hydrolysis .Wissenschaftliche Forschungsanwendungen
Synthesis of Imidazole Derivatives
Imidazole derivatives are prominent in pharmaceutical chemistry due to their wide range of biological activities. The compound EN300-269805 can serve as a precursor in the synthesis of imidazole-containing compounds, which have applications ranging from antibacterial to antitumor agents . The versatility of imidazole derivatives makes EN300-269805 valuable for developing new drugs with potential therapeutic benefits.
Development of Indole-Based Pharmaceuticals
Indole derivatives are another class of compounds with significant medicinal properties. EN300-269805 could be utilized in the synthesis of indole derivatives that exhibit diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties . This application is crucial for the discovery and development of new medications that can address various health conditions.
Organic Synthesis and Fine Chemicals
The structural similarity of EN300-269805 to other pyridine derivatives suggests its potential use in the field of medicine, organic synthesis, and the production of fine chemicals . It could act as an important intermediate in the creation of cholinergic drugs, which are used to treat gastrointestinal diseases.
Borylation Reactions
EN300-269805 may be employed in borylation reactions, which are essential for the formation of C–C bonds in organic chemistry . These reactions are pivotal in the synthesis of complex molecules and have applications in the development of pharmaceuticals and materials science.
Cancer Research
N-Nitrosamines, which can form as impurities in the drug production process, are linked to cancer. EN300-269805 could be studied for its role in the formation or inhibition of N-Nitrosamines, contributing to safer pharmaceuticals by understanding and controlling these impurities .
Boronic Acid Derivatives in Medicinal Chemistry
Organoboron derivatives, such as those derived from EN300-269805, are increasingly used in medicinal chemistry for C–C bond formation via palladium-mediated transformations . This application is significant for the construction of complex molecular scaffolds in drug discovery and development.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-bromo-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BBrN2O2/c1-9(2)10(3,4)16-11(15-9)7-6-8(12)13-14(7)5/h6H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USBSOXRFSDNNLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NN2C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BBrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
CAS RN |
2246849-56-7 |
Source
|
Record name | 3-bromo-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.